1-(3-Methoxyphenyl)-4-(prop-2-yn-1-yl)piperazine
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Overview
Description
1-(3-Methoxyphenyl)-4-(prop-2-yn-1-yl)piperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a methoxyphenyl group attached to the piperazine ring, along with a prop-2-yn-1-yl substituent
Preparation Methods
The synthesis of 1-(3-Methoxyphenyl)-4-(prop-2-yn-1-yl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxyphenylamine and propargyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an appropriate solvent like dimethylformamide (DMF).
Synthetic Route: The 3-methoxyphenylamine undergoes nucleophilic substitution with propargyl bromide to form the intermediate this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, scaling up the process, and ensuring consistent quality control to meet regulatory standards.
Chemical Reactions Analysis
1-(3-Methoxyphenyl)-4-(prop-2-yn-1-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group or the prop-2-yn-1-yl group can be replaced by other substituents under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield corresponding hydrolysis products.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, along with catalysts such as palladium on carbon or platinum.
Scientific Research Applications
1-(3-Methoxyphenyl)-4-(prop-2-yn-1-yl)piperazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and psychiatric conditions.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties, such as conductive polymers and advanced composites.
Biological Studies: The compound is used in biological research to study its effects on cellular processes and its interactions with biological macromolecules.
Industrial Applications: It is investigated for its potential use in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-4-(prop-2-yn-1-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3-Methoxyphenyl)-4-(prop-2-yn-1-yl)piperazine can be compared with other similar compounds, such as:
1-(3-Methoxyphenyl)-4-(prop-2-yn-1-yl)amine: This compound has a similar structure but lacks the piperazine ring, which may result in different chemical and biological properties.
1-(3-Methoxyphenyl)-4-(prop-2-yn-1-yl)sulfane: This compound contains a sulfur atom instead of the nitrogen in the piperazine ring, leading to different reactivity and applications.
1-(3-Methoxyphenyl)-4-(prop-2-yn-1-yl)ethanol: This compound has an additional hydroxyl group, which can influence its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and the presence of the piperazine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-methoxyphenyl)-4-prop-2-ynylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-3-7-15-8-10-16(11-9-15)13-5-4-6-14(12-13)17-2/h1,4-6,12H,7-11H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSVBWUZNCLELO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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